(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound featuring a pyrrolidine ring, pyrazine moieties, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Attachment of Pyrazine Groups: The pyrazine moieties are introduced via nucleophilic substitution reactions, where pyrazine derivatives react with intermediates containing leaving groups.
Methanone Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its ability to interact with biological macromolecules makes it valuable for understanding biochemical processes.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery programs targeting specific diseases or conditions.
Industry
In industry, this compound might be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-pyridinyl)methanone
Uniqueness
Compared to similar compounds, (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone stands out due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-21-12-13(18-6-5-17-12)22-10-2-7-19(9-10)14(20)11-8-15-3-4-16-11/h3-6,8,10H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZQZRMLZGDDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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